Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate
Description
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS 61777-50-2, molecular formula C₁₁H₁₁ClN₂O₄) is a furopyrimidine derivative characterized by a chloromethyl substituent at the 2-position of the fused furopyrimidine ring system. This compound is commercially available as a synthetic intermediate, with applications in medicinal chemistry and drug development due to its reactive chloromethyl group, which facilitates further functionalization .
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c1-3-17-11(16)7-5(2)18-10-8(7)9(15)13-6(4-12)14-10/h3-4H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXKAUKZZZRMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)NC(=N2)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, including condensation, cyclization, and chloromethylation reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, utilizing catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxylated products.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium methoxide, dimethylamine, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action and therapeutic potential.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- The chloromethyl group in the target compound provides a reactive site for alkylation or further derivatization, distinguishing it from analogues with amino or alkoxy groups .
- Piperazine-containing derivatives (e.g., compound 4) exhibit improved solubility due to the basic nitrogen, whereas bromophenyl or methoxymethyl substituents enhance lipophilicity .
Key Observations :
- The target compound’s synthesis likely involves chloro intermediates, similar to the piperazine derivative in , where a chloro group is displaced by a nucleophile .
- Unlike alkoxy or aryl-substituted analogues, the chloromethyl group offers versatility in post-synthetic modifications, such as coupling with amines or thiols .
Table 3: Comparative Physicochemical Properties
Key Observations :
- The chloromethyl group increases lipophilicity (higher logP) compared to piperazine derivatives but reduces aqueous solubility .
- Stability challenges for the target compound necessitate careful storage (e.g., anhydrous conditions), whereas methoxymethyl or aryl-substituted analogues are more robust .
Biological Activity
Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate (CAS No. 851722-05-9) is a synthetic compound that belongs to a class of pyrimidine derivatives. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 270.67 g/mol
- Structural Characteristics : The compound features a furo-pyrimidine backbone with a chloromethyl group, which may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from pyrimidine structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Testing methods like the agar well diffusion method have demonstrated that certain derivatives can inhibit bacterial growth effectively .
- Antifungal Activity : Similar compounds have been tested against fungal species like Aspergillus niger, showing promising antifungal activity. The inhibition rates suggest potential applications in treating fungal infections .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through various studies:
- In vivo studies using rat models have indicated that derivatives can significantly reduce carrageenan-induced paw edema, suggesting their potential as anti-inflammatory agents. The percentage inhibition of paw volume was notably high in the tested compounds compared to standard drugs .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds within this class often inhibit enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases, which play crucial roles in the inflammatory response.
- Antioxidant Properties : Some studies have indicated that derivatives possess antioxidant capabilities, potentially protecting cells from oxidative stress and contributing to their anti-inflammatory effects .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Synthesis and Evaluation : A study synthesized various furo-pyrimidine derivatives and evaluated their pharmacological activities. The synthesized compounds exhibited significant antibacterial and antifungal activities against selected pathogens .
- Therapeutic Potential : Investigations into the therapeutic potential of these compounds suggest they may serve as multifunctional agents capable of addressing multiple health issues, including infections and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
